molecular formula C9H15Br6O4P B102995 Tris(1-bromomethyl-2-bromoethyl)phosphate CAS No. 18713-51-4

Tris(1-bromomethyl-2-bromoethyl)phosphate

Cat. No. B102995
CAS RN: 18713-51-4
M. Wt: 697.6 g/mol
InChI Key: RZEYUZWXPABTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(1-bromomethyl-2-bromoethyl)phosphate, also known as TBEP, is a flame retardant chemical that is commonly used in various industrial applications. It is a member of the organophosphate family of chemicals and is known for its high thermal stability and effectiveness in reducing the flammability of materials. In

Mechanism Of Action

Tris(1-bromomethyl-2-bromoethyl)phosphate acts as a flame retardant by releasing bromine atoms when exposed to heat, which then react with free radicals in the flame to interrupt the combustion process. This mechanism of action has been extensively studied and has been shown to be effective in reducing the flammability of materials. However, the release of bromine atoms can also lead to the formation of brominated compounds, which can be toxic and persistent in the environment.
Biochemical and Physiological Effects:
Tris(1-bromomethyl-2-bromoethyl)phosphate has been shown to have adverse effects on the health of aquatic organisms, including fish and invertebrates. Studies have shown that exposure to Tris(1-bromomethyl-2-bromoethyl)phosphate can cause developmental abnormalities, reproductive impairment, and changes in behavior and metabolism. In humans, the effects of Tris(1-bromomethyl-2-bromoethyl)phosphate exposure are less clear, but it is known to have toxic effects on the liver and kidneys.

Advantages And Limitations For Lab Experiments

Tris(1-bromomethyl-2-bromoethyl)phosphate is a widely used flame retardant in various industrial applications, making it readily available for laboratory experiments. However, its persistence and potential toxicity can also pose challenges for researchers. Careful handling and disposal of Tris(1-bromomethyl-2-bromoethyl)phosphate are necessary to minimize environmental contamination and ensure the safety of laboratory personnel.

Future Directions

There is a need for further research on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate, particularly in the context of its persistence and bioaccumulative nature. Additionally, there is a need for alternative flame retardants that are more environmentally friendly and less toxic. These alternatives should be thoroughly tested for their effectiveness and safety before being widely adopted in industrial applications. Finally, there is a need for better regulation of flame retardants to ensure their safe use and disposal.

Synthesis Methods

Tris(1-bromomethyl-2-bromoethyl)phosphate can be synthesized through the reaction of phosphorus oxychloride with 1,2-dibromoethane and formaldehyde. The resulting product is then treated with hydrobromic acid to form Tris(1-bromomethyl-2-bromoethyl)phosphate. This synthesis method has been extensively studied and optimized over the years, resulting in the production of high-quality Tris(1-bromomethyl-2-bromoethyl)phosphate with minimal impurities.

Scientific Research Applications

Tris(1-bromomethyl-2-bromoethyl)phosphate has been widely used as a flame retardant in various industrial applications, including textiles, plastics, and electronics. However, in recent years, it has also gained attention as a potential environmental pollutant due to its persistence and bioaccumulative nature. As a result, many scientific studies have focused on the environmental fate and toxicity of Tris(1-bromomethyl-2-bromoethyl)phosphate. These studies have shown that Tris(1-bromomethyl-2-bromoethyl)phosphate can accumulate in aquatic organisms and has the potential to cause adverse effects on their health and reproductive success.

properties

CAS RN

18713-51-4

Product Name

Tris(1-bromomethyl-2-bromoethyl)phosphate

Molecular Formula

C9H15Br6O4P

Molecular Weight

697.6 g/mol

IUPAC Name

tris(1,3-dibromopropan-2-yl) phosphate

InChI

InChI=1S/C9H15Br6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2

InChI Key

RZEYUZWXPABTCN-UHFFFAOYSA-N

SMILES

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br

Canonical SMILES

C(C(CBr)OP(=O)(OC(CBr)CBr)OC(CBr)CBr)Br

Other CAS RN

18713-51-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.